Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 It is a derivative of propanoate and contains a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amino acid derivative. One common method involves the esterification of 2-chloropyridine-3-carboxylic acid followed by amination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted pyridines .
Scientific Research Applications
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is unique due to its specific chloropyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12Cl2N2O2 |
---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |
InChI Key |
NHBSXRSARFXMQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(N=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
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